

validation of transition structures through DFT calculations

Author: Smolecule Technical Support Team. **Date:** February 2026

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DFT Performance for Transition Structures

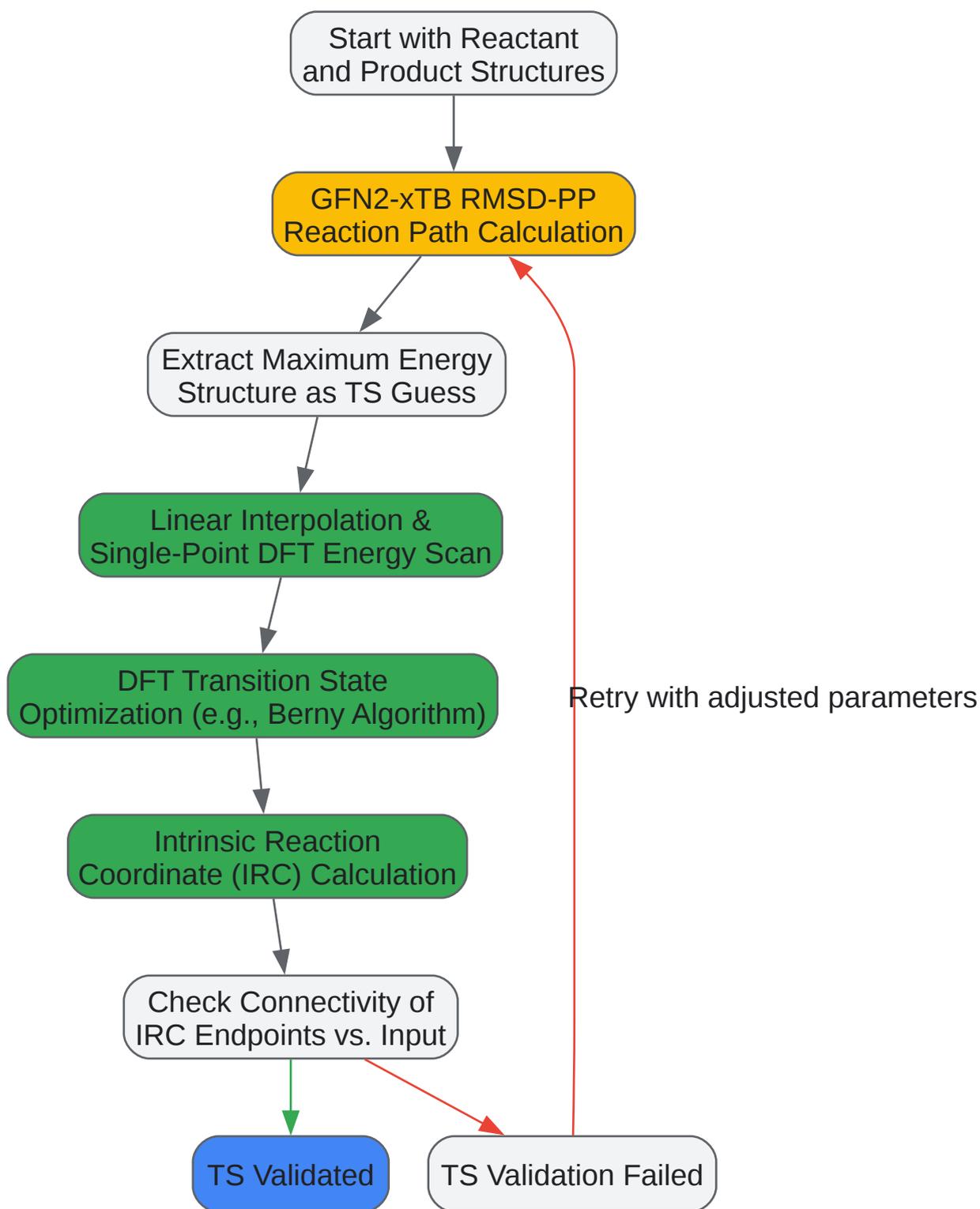
The table below summarizes findings on the reliability of different DFT functionals and methods for studying transition structures, particularly for organic and transition metal systems.

System Type	Key Finding	Recommended Method/Functional	Limitations / Notes
Organic Reactions (19 TS) [1]	For covalent-bond forming TS, B3LYP is only slightly less accurate than newer, more expensive functionals [1].	B3LYP functional [1]	Less sensitive to choice of integration grid; still appropriate for many organic mechanisms [1].
Automated TS Search [2]	A method using GFN2-xTB for initial guess located 89 out of 100 correct TSs for elementary reactions [2].	GFN2-xTB (initial guess) → DFT (B3LYP) refinement [2]	Successful workflow depends on the semi-empirical method providing a good initial structure [2].

System Type	Key Finding	Recommended Method/Functional	Limitations / Notes
Transition Metal Catalysts [3]	DFT can calculate energy barriers for selectivity in catalytic cycles (e.g., ethylene oligomerization) [3].	B3P86 functional; LANL2DZ basis set for Ti; 6-31G(d) for other atoms [3]	Used to build datasets for machine learning models to predict catalyst performance [3].
Self-Interaction Error (SIE) [4]	The Perdew-Zunger Self-Interaction Correction (SIC) can fail for 3d transition metals , causing an sd energy imbalance [4].	Locally scaled SIC (e.g., FLOSIC) [4]	Crucial for accurate description of catalysts and materials involving transition metals [4].

Workflow for Transition State Validation

A robust approach for locating and validating transition states often combines different computational methods. The following diagram illustrates a validated automated workflow:



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Workflow Stages Explained:

- **Initial Path Calculation:** The process begins by finding an approximate reaction path between the reactant and product. The **GFN2-xTB RMSD-PP method** is a low-cost approach that uses a semiempirical Hamiltonian with biasing potentials to push the system from reactant to product, generating an initial path [2].
- **TS Guess Generation:** The structure with the highest energy along the GFN2-xTB path is extracted as an initial guess for the true transition state [2].
- **DFT Refinement:** The guess is refined using more accurate but expensive DFT methods.
 - **Energy Scan:** A linear interpolation is performed around the guess, and single-point DFT calculations are run on these structures to better locate the energy maximum with a higher-level theory [2].
 - **TS Optimization:** The structure near the DFT energy maximum is used as a starting point for a full transition state optimization using algorithms like Beryn [2].
- **Validation via IRC:** The optimized TS structure must be validated. The **Intrinsic Reaction Coordinate (IRC)** calculation follows the path of steepest descent from the TS downhill to the reactant and product minima. The final step is to check if the connectivity of the IRC endpoints matches that of the original reactant and product molecules, confirming the correct TS has been found [2].

Key Considerations and Current Limitations

When applying DFT to transition structures, especially for complex systems like those in drug development, be aware of these points:

- **Self-Interaction Error (SIE) in Transition Metals:** A 2025 study highlights a significant limitation: standard DFT suffers from SIE, where an electron interacts with itself. A common correction method (Perdew-Zunger SIC) **falters for 3d transition metals** like chromium, cobalt, and copper. It incorrectly handles the energy balance between s and d electrons, which is critical for modeling catalysts and metalloenzymes accurately. New approaches like locally scaled SIC are being developed to address this [4].
- **Functional Performance for Geometries:** A study on transition metal catalysts found that standard functionals like **B3LYP, BP86, PBE, and TPSS**, as well as dispersion-corrected ones like **B97D and M06**, can reliably optimize molecular structures, with mean unsigned errors for bond distances around 0.02 Å compared to crystallographic data [5]. This suggests that for geometry optimization, many common functionals are reasonably accurate.

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Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

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Web: www.smolecule.com